N-diazo-2-methylbenzenesulfonamide

Description

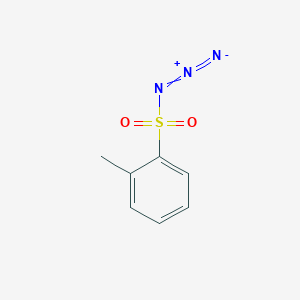

N-Diazo-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a diazo (-N₂) functional group directly attached to the nitrogen atom of the sulfonamide moiety. This compound is of interest due to the unique reactivity of the diazo group, which enables applications in photochemistry, pharmaceuticals, and as intermediates in organic synthesis. Diazo compounds are known for their ability to undergo cyclopropanation, coupling reactions, and carbene insertion, making them versatile in synthetic chemistry.

Properties

CAS No. |

31425-33-9 |

|---|---|

Molecular Formula |

C7H7N3O2S |

Molecular Weight |

197.22 g/mol |

IUPAC Name |

N-diazo-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H7N3O2S/c1-6-4-2-3-5-7(6)13(11,12)10-9-8/h2-5H,1H3 |

InChI Key |

YJMNLPRMBFMFDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-diazo-2-methylbenzenesulfonamide can be synthesized through the oxidation of hydrazones. One common method involves the use of iodosylbenzene as an oxidizing agent. The reaction typically proceeds under mild conditions, making it a safer and more efficient approach compared to traditional methods that require harsh conditions or toxic reagents .

Industrial Production Methods: In an industrial setting, continuous flow chemistry has become a preferred method for the synthesis of diazo compounds, including this compound. This approach allows for the on-demand generation of diazo compounds, minimizing the risks associated with handling these potentially hazardous materials .

Chemical Reactions Analysis

Types of Reactions: N-diazo-2-methylbenzenesulfonamide undergoes various types of reactions, including:

Oxidation: The diazo group can be oxidized to form carbenes, which can then participate in a range of chemical transformations.

Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of new compounds.

Cycloaddition: The compound can undergo cycloaddition reactions to form heterocyclic structures.

Common Reagents and Conditions:

Oxidizing Agents: Iodosylbenzene, hypervalent iodine compounds.

Reaction Conditions: Mild temperatures, often in the presence of a base to facilitate the reaction.

Major Products:

Carbenes: Highly reactive intermediates used in various synthetic applications.

Heterocycles: Formed through cycloaddition reactions, these structures are valuable in medicinal chemistry.

Scientific Research Applications

N-diazo-2-methylbenzenesulfonamide has found applications in several fields:

Chemistry: Used as a precursor for carbenes in organic synthesis, enabling the formation of complex molecules.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through carbene insertion reactions.

Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those involving heterocyclic structures.

Industry: Applied in the production of polymers and other materials through diazo coupling reactions

Mechanism of Action

The primary mechanism of action for N-diazo-2-methylbenzenesulfonamide involves the generation of carbenes through the release of nitrogen gas (N₂). These carbenes can then participate in various chemical reactions, including insertion into C-H, O-H, N-H, and S-H bonds, cyclopropanation, and rearrangements. The reactivity of the carbenes is influenced by the electronic and steric properties of the substituents on the diazo compound .

Comparison with Similar Compounds

Data Tables

Table 1: Functional Group Comparison

| Compound | Functional Groups | Reactivity Profile |

|---|---|---|

| N-Diazo-2-methylbenzenesulfonamide | -SO₂NH-, -N₂ | High (carbene formation) |

| N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide | -SO₂NH-, -N₃ | Moderate (click chemistry) |

| 2-(1H-Benzimidazol-2-yl)-...benzenesulfonamide | -SO₂NH-, benzimidazole | Low (aromatic interactions) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.